molecular formula C17H32N2O B5456194 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol

2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol

Cat. No.: B5456194
M. Wt: 280.4 g/mol
InChI Key: JSPALGREUCORJK-UHFFFAOYSA-N
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Description

2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol typically involves the following steps:

    Formation of the Cyclohexene Moiety: The cyclohexene ring is synthesized through a series of reactions starting from simple alkenes. This involves the use of catalysts and specific reaction conditions to ensure the correct formation of the cyclohexene structure.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the cyclohexene moiety through a nucleophilic substitution reaction. This step requires precise control of reaction conditions, including temperature and pH, to achieve the desired product.

    Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The cyclohexene moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6,6-Trimethylcyclohexen-1-yl)ethanol: Shares the cyclohexene moiety but lacks the piperazine ring.

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone: Contains a similar cyclohexene structure but differs in the functional groups attached.

Uniqueness

The uniqueness of 2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol lies in its combined structure of a piperazine ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-[4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-15-5-4-7-17(2,3)16(15)6-8-18-9-11-19(12-10-18)13-14-20/h20H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPALGREUCORJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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